1-(4-Fluoropyridin-3-YL)ethanone
Overview
Description
1-(4-Fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H6FNO It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoropyridin-3-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 4-fluoropyridine with acetic anhydride in the presence of a catalyst to introduce the ethanone group . Another approach involves the use of fluorinated reagents to achieve selective fluorination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. These methods may include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient production. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(4-Fluoropyridin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered pharmacokinetics and pharmacodynamics, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
Comparison: 1-(4-Fluoropyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLIWMJVTPIDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695071 | |
Record name | 1-(4-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-63-2 | |
Record name | 1-(4-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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